molecular formula C22H24OSi B14542527 Methoxy(dimethyl)(triphenylmethyl)silane CAS No. 62092-91-5

Methoxy(dimethyl)(triphenylmethyl)silane

Cat. No.: B14542527
CAS No.: 62092-91-5
M. Wt: 332.5 g/mol
InChI Key: TYSMJEDJPJPGKW-UHFFFAOYSA-N
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Description

Methoxy(dimethyl)(triphenylmethyl)silane is a silane derivative characterized by a methoxy (–OCH₃), two methyl (–CH₃), and a bulky triphenylmethyl (trityl, –C(C₆H₅)₃) group attached to a silicon atom. This compound combines hydrolyzable methoxy functionality with steric hindrance from the trityl group, influencing its reactivity and applications in organic synthesis and materials science. The trityl group is known for its role as a protecting group in nucleoside chemistry , while the methoxy group enables siloxane network formation under hydrolytic conditions .

Properties

CAS No.

62092-91-5

Molecular Formula

C22H24OSi

Molecular Weight

332.5 g/mol

IUPAC Name

methoxy-dimethyl-tritylsilane

InChI

InChI=1S/C22H24OSi/c1-23-24(2,3)22(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3

InChI Key

TYSMJEDJPJPGKW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(triphenylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of triphenylmethyl chloride with dimethylmethoxysilane in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

Ph3CCl+Me2Si(OMe)HPh3\text{Ph}_3\text{CCl} + \text{Me}_2\text{Si(OMe)H} \rightarrow \text{Ph}_3Ph3​CCl+Me2​Si(OMe)H→Ph3​

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methoxy(dimethyl)(triphenylmethyl)silane with key analogs:

Compound Name Substituents on Silicon Molecular Weight (g/mol) Key Features Applications Evidence Source
This compound –OCH₃, –CH₃ (×2), –C(C₆H₅)₃ ~370.6* High steric bulk, moderate hydrolytic reactivity Protecting groups, specialty synthesis
Diphenyldimethoxy silane (DPDMS) –OCH₃ (×2), –C₆H₅ (×2) ~260.4 Balanced phenyl/methoxy ratio, faster hydrolysis Sol-gel precursors, coatings
Methoxy(dimethyl)vinylsilane –OCH₃, –CH₃ (×2), –CH₂CH₂ 116.24 Reactive vinyl group, low steric hindrance Hydrosilylation, polymer chemistry
Benzyl(triethoxy)silane –OCH₂CH₃ (×3), –CH₂C₆H₅ 254.4 Hydrophobic benzyl group, triethoxy hydrolysis Adhesion promoters, surface modification
Trimethoxymethylsilane –OCH₃ (×3), –CH₃ 136.2 High hydrolytic reactivity, compact structure Crosslinking agents, ceramics

*Calculated based on substituent contributions.

Reactivity and Stability

  • Hydrolytic Reactivity :

    • This compound exhibits slower hydrolysis due to steric shielding of the methoxy group by the trityl moiety . In contrast, Trimethoxymethylsilane (three methoxy groups) rapidly hydrolyzes to form siloxane networks, making it ideal for ceramic coatings .
    • DPDMS, with two methoxy and two phenyl groups, shows intermediate reactivity, balancing hydrolysis and stability for sol-gel processes .
  • Thermal and Chemical Stability :

    • The trityl group enhances thermal stability but reduces compatibility with polar solvents. Benzyl(triethoxy)silane, with a benzyl group, offers better hydrophobicity for water-resistant coatings .
    • Methoxy(dimethyl)vinylsilane’s vinyl group enables addition reactions (e.g., hydrosilylation), a feature absent in bulkier analogs .

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